3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol
Overview
Description
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a fluorine atom and a fused quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the quinoline ring or the propanol side chain.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and the quinoline ring system play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
- [(3aS,4S,9bS)-8-(3-fluorophenyl)-1-(pyridin-4-ylmethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-4-yl]methanol
- [(3aR,4S,9bR)-1-(3-fluorophenyl)sulfonyl-8-(2-methoxyphenyl)-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol
Uniqueness
What sets 3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol apart from similar compounds is its specific structural features, such as the propanol side chain and the precise positioning of the fluorine atom.
Properties
IUPAC Name |
3-(8-fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-9-3-4-13-11(8-9)14-10(5-7-18-14)12(16-13)2-1-6-17/h3-4,8,10,12,14,16-17H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFTYVPCDFEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(NC3=C2C=C(C=C3)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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